molecular formula C10H14N2 B2513907 5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine CAS No. 2241142-44-7

5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine

Cat. No. B2513907
CAS RN: 2241142-44-7
M. Wt: 162.236
InChI Key: JXUAWFUNGIJNJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were synthesized and their antiproliferative activity was evaluated .

Scientific Research Applications

Synthesis and Biological Properties

Seven-membered heterocyclic compounds, including azepine derivatives, have shown significant pharmacological and therapeutic implications. Research indicates that these compounds are synthesized through ring expansion methods involving thermal, photochemical, and microwave irradiation. Despite extensive work in synthesis, there is a gap in biological studies, suggesting a potential area for future research. The structural diversity of azepine-based compounds makes them attractive for the discovery of new therapeutic agents, with over 20 FDA-approved drugs for various diseases Kaur et al., 2021.

Heterocyclic Compound Pharmacology

The chemistry of heterocyclic compounds, including azepine and its derivatives, plays a crucial role in drug development. These compounds are integral to various therapeutic applications, such as anticonvulsants, antivirals, and anti-inflammatory drugs. The review underscores the importance of further research into the pharmacological activities of heterocyclic compounds to discover new treatments for diseases currently without cure Baranwal et al., 2022.

Ectoine Biosynthesis in Halotolerant Methanotrophs

Ectoine, a compound synthesized by halophilic and halotolerant microorganisms, demonstrates the potential of azepine derivatives in biotechnology and medicine. Research into the genes and enzymes involved in ectoine biosynthesis in methanotrophs provides insights into the production of this valuable compound, highlighting its applications in cosmetics and medicine Reshetnikov et al., 2011.

Therapeutic and Cosmetic Applications of Evodiamine Derivatives

Evodiamine, a component derived from azepine-based structures, showcases a broad spectrum of pharmacological activities. Its role in weight management, cancer treatment, and anti-inflammatory properties emphasizes the pharmaceutical significance of azepine derivatives. This review highlights the need for clinical studies to further explore the therapeutic potential of evodiamine and its derivatives Gavaraskar et al., 2015.

Ring Expansion Approaches

Recent developments in ring expansion of aziridines and aziridiniums, as a method for constructing pyrrolidine, piperidine, and azepine rings, demonstrate the efficiency of these approaches in synthesis. This methodology presents an attractive alternative to classical synthesis techniques, underscoring the versatility and potential of azepine derivatives in chemical synthesis Tymoshenko, 2011.

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, some compounds showed moderate to excellent antiproliferative activity against cancer cells .

Future Directions

The future directions for the study of similar compounds have been suggested . For instance, the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .

properties

IUPAC Name

5-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-9-4-2-7-12-10(9)5-3-6-11-8/h2,4,7-8,11H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUAWFUNGIJNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCCN1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine

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